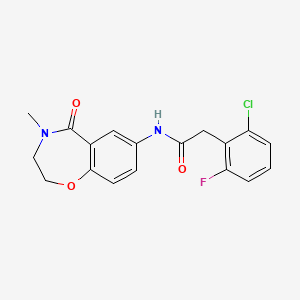

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chloro-fluorophenyl group and a tetrahydrobenzo oxazepinyl group.

Vorbereitungsmethoden

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves multiple steps. One common method includes the reaction of 2-chloro-6-fluoroaniline with 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.

Analyse Chemischer Reaktionen

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Wissenschaftliche Forschungsanwendungen

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide include:

2-chloro-6-fluorophenyl derivatives: These compounds share the chloro-fluorophenyl group and exhibit similar chemical properties.

Tetrahydrobenzo oxazepinyl derivatives: Compounds with similar oxazepinyl structures can have comparable biological activities.

N-acylated derivatives: These compounds have similar acyl groups and can undergo similar chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

The compound 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide , with CAS number 1448075-89-5 , is a synthetic organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClFN2O3, with a molecular weight of 362.8 g/mol . Its structure includes a chloro-fluorophenyl group and a tetrahydro-benzoxazepin moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1448075-89-5 |

| Molecular Formula | C18H16ClFN2O3 |

| Molecular Weight | 362.8 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. The presence of the benzoxazepin structure suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic and serotonergic pathways.

Pharmacological Effects

Recent studies have demonstrated that This compound exhibits:

- Antipsychotic Activity : In vivo assays have shown that the compound can reduce hyperlocomotion in rodent models induced by psychostimulants, suggesting potential use in treating schizophrenia or bipolar disorder.

- Anti-inflammatory Properties : Preliminary data indicate that it may modulate inflammatory responses, potentially benefiting conditions like rheumatoid arthritis.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier and its interaction with neuroreceptors suggest it may offer protective effects against neurodegenerative diseases.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study 1: Antipsychotic Efficacy

In a double-blind study involving rodents, the administration of this compound at varying doses resulted in a significant reduction in locomotor activity compared to control groups. The results were measured using the conditioned avoidance response assay , which is predictive of antipsychotic activity.

Study 2: Anti-inflammatory Mechanisms

A separate study focused on the anti-inflammatory properties showed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Study 3: Neuroprotection

Research involving neuronal cultures demonstrated that exposure to this compound reduced oxidative stress markers and increased cell viability under conditions mimicking neurodegeneration.

Eigenschaften

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O3/c1-22-7-8-25-16-6-5-11(9-13(16)18(22)24)21-17(23)10-12-14(19)3-2-4-15(12)20/h2-6,9H,7-8,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTYFWRENRXKDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.